Ethyl 2-acetylthiazole-4-carboxylate

Overview

Description

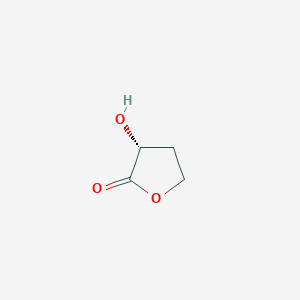

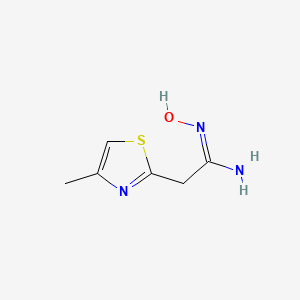

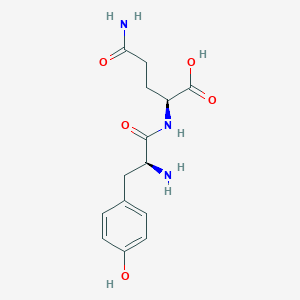

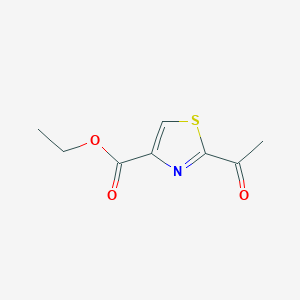

Ethyl 2-acetylthiazole-4-carboxylate is a chemical compound with the molecular formula C8H9NO3S . It has a molecular weight of 199.23 . The IUPAC name for this compound is ethyl 2-acetyl-1,3-thiazole-4-carboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9NO3S/c1-3-12-8(11)6-4-13-7(9-6)5(2)10/h4H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 310.6±34.0C at 760 mmHg and a melting point of 68-69C .Scientific Research Applications

Antimicrobial Agent

Ethyl 2-acetylthiazole-4-carboxylate derivatives have been studied for their antimicrobial properties. Research indicates that these compounds can be effective against multidrug-resistant strains of bacteria . They are particularly useful in the synthesis of Schiff bases, which are known for their therapeutic roles as antibacterial agents. These compounds have shown good minimum inhibitory concentration (MIC) values, indicating their potential as effective antimicrobial agents.

Antifungal Activity

In addition to their antibacterial properties, thiazole derivatives exhibit antifungal activity. They have been shown to inhibit the growth of various fungal strains, including Candida species . This makes them valuable in the development of new antifungal treatments, especially in the face of rising antifungal resistance.

Anti-inflammatory Properties

The anti-inflammatory properties of thiazole derivatives make them candidates for the treatment of inflammatory diseases. They can potentially inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation .

Anticancer Potential

Thiazole compounds have been explored for their anticancer activities. They can act as inhibitors of cancer cell growth and have been associated with various mechanisms of action, including apoptosis induction and cell cycle arrest . This area of research is particularly promising for the development of new cancer therapies.

Analgesic Effects

The analgesic properties of thiazole derivatives are another area of interest. These compounds may offer pain relief by modulating pain pathways, making them potential candidates for new analgesic drugs .

Enzyme Inhibition

Thiazole derivatives have been used in the study of enzyme inhibition. They can bind to specific enzymes and inhibit their activity, which is useful in understanding disease mechanisms and developing targeted therapies . For example, they have been docked with the enzyme UDP-N-acetylmuramate/L-alanine ligase, showing high binding affinities and suggesting their role as antagonists .

Mechanism of Action

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it is harmful . The hazard statement H302 is associated with it, which means it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

ethyl 2-acetyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c1-3-12-8(11)6-4-13-7(9-6)5(2)10/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRRJINEWZWGLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433760 | |

| Record name | Ethyl 2-acetyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

160060-21-9 | |

| Record name | Ethyl 2-acetyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1588303.png)